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Introduction

Glutaminase (GLS) is a mitochondrial enzyme crucial for cellular metabolism, catalyzing the
hydrolysis of glutamine to glutamate and ammonia.[1] This reaction is a key entry point for
glutamine into the tricarboxylic acid (TCA) cycle, providing anaplerotic carbon and nitrogen for
biosynthesis.[2][3] In many cancer cells, there is an increased reliance on glutamine
metabolism, a phenomenon termed "glutamine addiction,” which highlights glutaminase as a
significant therapeutic target.[2] Therefore, accurate measurement of glutaminase activity in
isolated mitochondria is essential for studying cellular metabolism, mitochondrial function, and
for the development of novel cancer therapeutics.

These application notes provide a detailed protocol for a spectrophotometric glutaminase
activity assay in isolated mitochondria. The method is based on a coupled-enzyme reaction
where the product of the glutaminase reaction, glutamate, is oxidatively deaminated by
glutamate dehydrogenase (GDH). This second reaction reduces NAD+ to NADH, which can be
guantified by the increase in absorbance at 340 nm.[2]

Principle of the Assay

The measurement of glutaminase activity is achieved through a two-step enzymatic reaction:
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e Glutaminase (GLS) Reaction: Glutaminase, present in the isolated mitochondria, catalyzes
the conversion of L-glutamine to L-glutamate and ammonia.

o Glutamate Dehydrogenase (GDH) Reaction: The L-glutamate produced is then utilized by
exogenous glutamate dehydrogenase, which catalyzes its oxidative deamination to a-
ketoglutarate. In this step, NAD+ is reduced to NADH.

The rate of NADH production is directly proportional to the glutaminase activity in the sample
and can be monitored by measuring the increase in absorbance at 340 nm.

Data Presentation

The following table summarizes typical quantitative data and ranges for the glutaminase
activity assay. These values may require optimization depending on the specific experimental
conditions and the source of mitochondria.
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Parameter

Value/Range

Notes

Reagents

Optimal pH for the coupled

Tris Acetate Buffer (pH) 8.5-8.6 )
enzyme reaction.[2][4]
) Saturating concentrations are
L-Glutamine (Substrate) 5-20mM ]
typically used.[2]
Co-factor for Glutamate
NAD+ 1-2mM
Dehydrogenase.
Glutamate Dehydrogenase Ensure GDH is not rate-
10 - 20 U/mL o
(GDH) limiting.
Phosphate is a known
KzHPOa4 (Activator) 50 - 100 mM allosteric activator of

glutaminase.[2]

EDTA

0.125 - 0.225 mM

Chelating agent.[2][4]

Assay Conditions

Incubation Temperature

37°C

Standard physiological

temperature.[5]

Incubation Time

20 - 30 minutes

Should be within the linear

range of the reaction.[1][4][5]

Wavelength for Absorbance

340 nm

For NADH detection.[2]

Microplate Reader

Required

For high-throughput analysis.
[6]

Sample

Isolated Mitochondria

10 - 50 pg protein

Amount should be optimized

for linear reaction kinetics.

Experimental Protocols
Reagent Preparation
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1. Assay Buffer (50 mM Tris Acetate, 0.125 mM EDTA, pH 8.5)

» Dissolve Tris Acetate and EDTA in distilled water.

o Adjust the pH to 8.5 with acetic acid.

» Bring to final volume with distilled water.

2. L-Glutamine Stock Solution (200 mM)

e Dissolve L-glutamine in Assay Buffer.

o Prepare fresh on the day of the experiment.

3. NAD+ Stock Solution (50 mM)

e Dissolve NAD+ in distilled water.

e Store at -20°C in aliquots.

4. Glutamate Dehydrogenase (GDH) Stock Solution (1000 U/mL)
o Reconstitute lyophilized GDH in an appropriate buffer as per the manufacturer's instructions.
e Store at -20°C in aliquots.

5. K2HPOa4 Stock Solution (1 M)

e Dissolve K2HPOus in distilled water.

Isolation of Mitochondria

Mitochondria should be isolated from fresh tissue or cultured cells using standard differential
centrifugation protocols. A commercial mitochondria isolation kit can also be used for
convenience and consistency.[4] Ensure the final mitochondrial pellet is resuspended in a
suitable mitochondrial isolation buffer and the protein concentration is determined using a
standard protein assay (e.g., BCA or Bradford assay).
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Assay Procedure

» Prepare Reaction Mix: For each sample, prepare a reaction mix in a microcentrifuge tube or
directly in a 96-well plate. The final reaction volume is typically 200 L.

Component Stock . Volume per well Final .
Concentration (uL) Concentration

Assay Buffer - to 200 pL

K2HPOa4 1M 10 50 mM

NAD+ 50 mM 4 1 mM

GDH 1000 U/mL 1 5 U/mL

Isolated Mitochondria 1 mg/mL 20 20 pg

L-Glutamine 200 mM 20 20 mM

e Set up Controls:
o Blank: Contains all reagents except the mitochondrial sample.

o Negative Control (No Substrate): Contains all reagents including mitochondria but
substitute L-glutamine with assay buffer. This accounts for any background NADH
production.

« Initiate the Reaction: Add the L-glutamine solution to each well to start the reaction.

 Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be
optimized to ensure the reaction is in the linear phase.

o Measurement: Measure the absorbance at 340 nm using a microplate reader. For a kinetic
assay, readings can be taken every 1-2 minutes over the incubation period. For an endpoint
assay, a single reading is taken after the incubation period.

Calculation of Glutaminase Activity
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» Calculate the change in absorbance (AA340): AA340 = (A340 of sample - A340 of blank) -
(A340 of negative control - A340 of blank)

» Calculate the amount of NADH produced: Use the Beer-Lambert law (A = &cl), where:

o

Ais the change in absorbance (AA340).

[¢]

€ is the molar extinction coefficient of NADH at 340 nm (6220 M~1cm™1).

[e]

c is the concentration of NADH (in M).

[e]

| is the path length of the cuvette or well (in cm).
Amount of NADH (hmol) = (AA340 * Reaction Volume (uL)) / (¢ * Path Length (cm))

o Calculate Glutaminase Activity: Activity (nmol/min/mg protein) = (Amount of NADH (nmol)) /
(Incubation Time (min) * Amount of mitochondrial protein (mg))

Mandatory Visualizations
Glutaminase Activity Assay Workflow
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Caption: Workflow for the spectrophotometric glutaminase activity assay.

Mitochondrial Glutaminase Signaling Pathway
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Caption: Biochemical pathway of glutaminase and the coupled assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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